molecular formula C19H29N3O3 B2887749 N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 2309539-82-8

N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2887749
CAS No.: 2309539-82-8
M. Wt: 347.459
InChI Key: AOOSQQGGINHOGX-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.459. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds related to N-(4-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide. For instance, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, exhibiting weak to moderate antibacterial and antifungal activities against various bacteria and fungi (Alhameed et al., 2019). Additionally, Patel et al. (2011) synthesized new pyridine derivatives showing variable antimicrobial activity against different bacterial and fungal strains (Patel et al., 2011).

Synthesis Methods

Research has also focused on the synthesis of related compounds. Takács et al. (2014) discussed the use of alkoxycarbonylpiperidines in palladium-catalyzed aminocarbonylation, highlighting their potential in chemical synthesis (Takács et al., 2014). Bobeldijk et al. (1990) demonstrated a high-yield synthesis method for derivatives of this compound, emphasizing its applicability in efficient chemical production (Bobeldijk et al., 1990).

Pharmacological Properties

In the realm of pharmacology, Sonda et al. (2004) synthesized benzamide derivatives, including compounds similar to N-(4-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, as serotonin 4 receptor agonists. These compounds showed potential in enhancing gastrointestinal motility, indicating their significance in developing new drugs for gastrointestinal disorders (Sonda et al., 2004).

Mechanism of Action

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in certain types of cancers .

Mode of Action

This compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, thereby inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The affected pathways include the EGFR and VEGFR-2 signaling pathways. These pathways are involved in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, the compound disrupts these pathways, leading to a decrease in cell proliferation and angiogenesis .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using structural bioinformatics methods . The compound showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and angiogenesis due to the inhibition of EGFR and VEGFR-2 . This can lead to a decrease in tumor growth in certain types of cancers .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-17-5-3-15(4-6-17)13-20-19(23)21-10-7-16(8-11-21)22-12-9-18(14-22)25-2/h3-6,16,18H,7-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOSQQGGINHOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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